molecular formula C10H7ClO2 B6190599 methyl 4-chloro-2-ethynylbenzoate CAS No. 2648941-94-8

methyl 4-chloro-2-ethynylbenzoate

Cat. No.: B6190599
CAS No.: 2648941-94-8
M. Wt: 194.6
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Description

Methyl 4-chloro-2-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the hydrogen atom at the ortho position is replaced by an ethynyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-ethynylbenzoate can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-iodobenzoic acid with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by deprotection of the trimethylsilyl group to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Addition Reactions: Electrophiles like bromine or hydrogen halides can be used under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-ethynylbenzoate or 4-thio-2-ethynylbenzoate.

    Addition Reactions: Products include 4-chloro-2-(1,2-dibromoethyl)benzoate.

    Oxidation and Reduction Reactions: Products include 4-chloro-2-ethynylbenzoic acid or 4-chloro-2-ethynylbenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-2-ethynylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-ethynylbenzoate: C10H7ClO2

    Methyl 4-ethynylbenzoate: C10H8O2

    Methyl 4-chlorobenzoate: C8H7ClO2

Uniqueness

This compound is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical transformations and specific interactions in biological systems, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2648941-94-8

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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